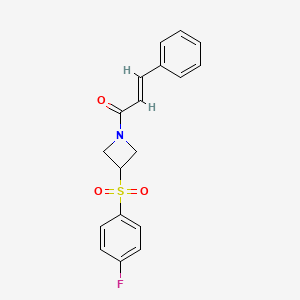

(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

Description

The compound (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one features a unique hybrid structure combining an azetidine ring, a sulfonyl group, and a chalcone-like enone system. The azetidine ring (a four-membered nitrogen-containing heterocycle) is substituted at the 3-position with a 4-fluorophenylsulfonyl moiety, while the 1-position of the azetidine is linked to a propenone chain terminated by a phenyl group.

Properties

IUPAC Name |

(E)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c19-15-7-9-16(10-8-15)24(22,23)17-12-20(13-17)18(21)11-6-14-4-2-1-3-5-14/h1-11,17H,12-13H2/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTJVYYPLOUKIR-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features several notable structural elements:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.

- Fluorophenyl Group : The presence of fluorine enhances the lipophilicity and metabolic stability.

- Sulfonyl Moiety : This functional group is often associated with increased biological activity.

The molecular formula is with a molecular weight of approximately 335.4 g/mol.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential applications in treating infections.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.

- Interaction with Cellular Pathways : The compound could modulate signaling pathways related to inflammation and cell proliferation.

Anticancer Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

These results suggest that the compound has significant potential as an anticancer agent.

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibits antimicrobial activity against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate its potential for development into an antimicrobial therapeutic agent.

Predictive Models and Computational Studies

Using predictive models such as PASS (Prediction of Activity Spectra for Substances), researchers have estimated the biological activity spectrum of this compound. The predictions highlight its potential as:

- Anticancer Agent

- Antimicrobial Agent

Computational docking studies further elucidate its binding affinity to target proteins involved in cancer and microbial resistance pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound’s structural uniqueness lies in the combination of azetidine, sulfonyl, and chalcone motifs. Below is a comparative analysis with key analogues:

Key Observations:

Chalcone Derivatives: Compounds like BUDYOP and those synthesized by Senbagam et al. share the enone core but lack the azetidine-sulfonyl moiety. These are typically synthesized via aldol condensation and exhibit antimicrobial activity, suggesting the target compound may share similar bioactivity.

Azetidine-Containing Analogues : The metabolite in contains an azetidin-2-one ring but differs in substitution patterns and lacks the sulfonyl group. This highlights the rarity of azetidine-sulfonyl hybrids in literature.

Sulfonyl Group Impact : Sulfonamide-containing compounds in (e.g., 6d–6l) demonstrate the role of sulfonyl groups in improving solubility and binding affinity, which could be extrapolated to the target compound.

Crystallographic and Computational Comparisons:

- The Cambridge Structural Database (CSD) includes chalcones like BUDXOO and BUDYOP, which exhibit bond lengths (C=O: ~1.22 Å, C=C: ~1.45 Å) and angles consistent with the enone system . The target compound’s crystal structure (unreported in evidence) could be analyzed using tools like SHELXL and Mercury for packing interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.